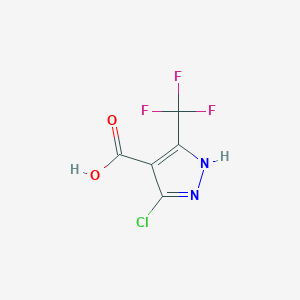

5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C6H4ClF3N2O2 . It is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and also in the synthesis of 4-carboxamide derivatives acting as antifungal agents .

Synthesis Analysis

The synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, was studied . The title compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The suitable reaction conditions were found as follows: The condensation reaction was carried out at 4045℃ for 5 h .Molecular Structure Analysis

The molecular structure of 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is represented by the SMILES stringCn1nc(c(C(O)=O)c1Cl)C(F)(F)F . The InChI key for this compound is IKGVBNQPAJOSFP-UHFFFAOYSA-N . Chemical Reactions Analysis

Pyrazole synthesis involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes to provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Physical And Chemical Properties Analysis

The empirical formula of 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is C6H4ClF3N2O2 . It has a molecular weight of 228.56 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid serves as a precursor in various chemical syntheses, demonstrating its versatility in organic chemistry. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been employed in Sonogashira-type cross-coupling reactions with alkynes to produce alkynyl-4-(ethoxycarbonyl)pyrazoles. These reactions facilitate the synthesis of condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones, and 1,5-dihydro- and 2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. Moreover, Suzuki coupling of these compounds with phenylboronic acids yields 5-arylpyrazoles, illustrating the compound's utility in creating complex pyrazole derivatives with potential applications in material science and pharmaceuticals (Arbačiauskienė et al., 2011).

Potential in Optical Materials

Research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates highlights the optical nonlinearity of these compounds, suggesting their potential as candidates for optical limiting applications. Such properties are critical for developing materials that can protect sensitive optical components from damage caused by intense light sources. Compound 3c, in particular, with its carboxylic acid group and ester substituent, exhibited maximum nonlinearity, underscoring the role of functional groups in enhancing the optical properties of pyrazole derivatives (Chandrakantha et al., 2013).

Transformation into NH-Pyrazole Carboxylic Acids

The transformation of 3/5-trifluoromethylpyrazoles into NH-pyrazole-3/5-carboxylic acids demonstrates another facet of the compound's reactivity. This conversion, along with the application of Suzuki–Miyaura or Negishi reactions followed by trifluoromethyl hydrolysis, provides an efficient route to NH-pyrazole-3/5-carboxylic acids, which are otherwise challenging to synthesize. These acids have potential applications in the development of new pharmaceuticals and agrochemicals due to their structural versatility and biological activity potential (Ermolenko et al., 2013).

Propiedades

IUPAC Name |

3-chloro-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2O2/c6-3-1(4(12)13)2(10-11-3)5(7,8)9/h(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBDKMOJOJMBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1Cl)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)

![Imidazo[1,2-c]pyrimidin-7-amine](/img/structure/B1396175.png)

![trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid](/img/structure/B1396177.png)

![[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid](/img/structure/B1396179.png)

![Spiro[2.3]hexan-1-amine](/img/structure/B1396184.png)

![Spiro[2.3]hexan-4-amine](/img/structure/B1396185.png)

![Bicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B1396186.png)

![Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-](/img/structure/B1396192.png)

![3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1396193.png)

![2-Chloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B1396194.png)